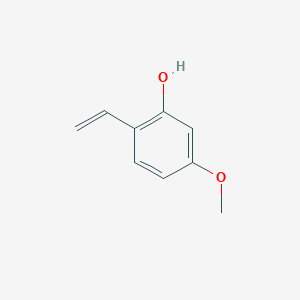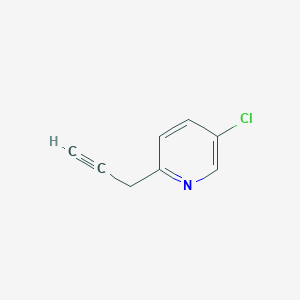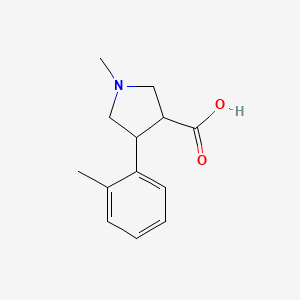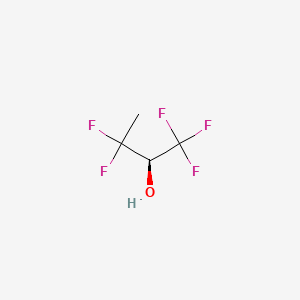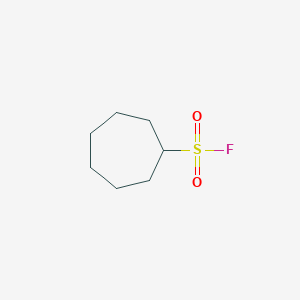
Cycloheptanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptanesulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl fluoride group (SO₂F) attached to a cycloheptane ring. Sulfonyl fluorides are known for their stability and reactivity, making them valuable intermediates in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of cycloheptanesulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), under mild conditions . Another method includes the direct fluorosulfonylation of cycloheptane using fluorosulfonyl radicals generated from sulfuryl fluoride gas (SO₂F₂) or other solid reagents like FDIT and AISF .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize advanced techniques such as electrochemical fluorination, which allows for the efficient and selective introduction of the sulfonyl fluoride group into the cycloheptane ring .
Chemical Reactions Analysis
Types of Reactions
Cycloheptanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can undergo addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium fluoride (KF), cesium fluoride (CsF), and sulfuryl fluoride gas (SO₂F₂). Reaction conditions typically involve mild temperatures and the presence of phase transfer catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted cycloheptane derivatives .
Scientific Research Applications
Cycloheptanesulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cycloheptanesulfonyl fluoride involves its ability to form covalent bonds with specific molecular targets. The sulfonyl fluoride group is highly reactive towards nucleophilic amino acid residues, such as serine and cysteine, in proteins. This reactivity allows the compound to modify and inhibit the activity of target enzymes and proteins, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Cycloheptanesulfonyl fluoride can be compared with other sulfonyl fluorides, such as methanesulfonyl fluoride and benzenesulfonyl fluoride. While all these compounds share the sulfonyl fluoride functional group, this compound is unique due to its cycloheptane ring structure, which imparts distinct steric and electronic properties . This uniqueness can influence its reactivity and selectivity in various chemical and biological applications.
List of Similar Compounds
- Methanesulfonyl fluoride
- Benzenesulfonyl fluoride
- Ethanesulfonyl fluoride
- Propanesulfonyl fluoride
This compound stands out among these compounds due to its larger ring size and the resulting differences in chemical behavior .
Properties
Molecular Formula |
C7H13FO2S |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
cycloheptanesulfonyl fluoride |
InChI |
InChI=1S/C7H13FO2S/c8-11(9,10)7-5-3-1-2-4-6-7/h7H,1-6H2 |
InChI Key |
CYYNUQBSIQXUKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



